Boc-NH-PEG12-CH2CH2COOH
Overview
Description
Boc-NH-PEG12-CH2CH2COOH: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound that facilitates the connection of two distinct ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest . This compound is crucial in the field of targeted protein degradation, offering a novel approach to drug discovery and development.
Mechanism of Action
- The E3 ligase recognizes the target protein and tags it for ubiquitination, leading to its degradation via the proteasome system .
- Upon ubiquitination, the target protein is degraded, resulting in its downregulation within the cell .
- Downstream effects include reduced levels of the target protein, impacting cellular signaling and function .
- Downregulation of specific proteins may alter signaling pathways, gene expression, and cell behavior .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
The role of Boc-NH-PEG12-CH2CH2COOH in biochemical reactions is primarily as a linker in the synthesis of PROTACs . The specific enzymes, proteins, and other biomolecules it interacts with would depend on the specific PROTAC being synthesized. The nature of these interactions typically involves the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein .
Cellular Effects
The effects of this compound on cells are mediated through the PROTACs it helps form. By facilitating the degradation of specific target proteins, these PROTACs can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound itself does not directly interact with biomolecules in the cell. The PROTACs it forms can bind to both a target protein and an E3 ubiquitin ligase, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-NH-PEG12-CH2CH2COOH typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Carboxylation: The PEGylated intermediate is further reacted with a carboxylating agent to introduce the carboxyl group at the end of the PEG chain
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS), to ensure its purity and identity
Chemical Reactions Analysis
Types of Reactions: Boc-NH-PEG12-CH2CH2COOH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to expose the free amino group.
Conjugation: The free amino group can be conjugated with various ligands or functional groups through amide bond formation.
Esterification: The carboxyl group can react with alcohols to form esters
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Conjugation: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used for amide bond formation.
Esterification: Alcohols and acid catalysts are used for esterification reactions
Major Products:
Deprotected Amino Compound: Removal of the Boc group yields the free amino compound.
Conjugated Products: Amide bond formation results in conjugated products with various ligands.
Scientific Research Applications
Chemistry: Boc-NH-PEG12-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are valuable tools in chemical biology for studying protein function and degradation .
Biology: In biological research, this compound is used to create bifunctional molecules that can selectively degrade target proteins, providing insights into cellular processes and disease mechanisms .
Medicine: In medicine, PROTACs synthesized using this compound have potential therapeutic applications, particularly in the treatment of diseases caused by aberrant protein function, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create targeted therapies with improved efficacy and reduced side effects .
Comparison with Similar Compounds
- Boc-NH-PEG5-CH2CH2COOH
- Boc-NH-PEG10-CH2CH2COOH
- Boc-NH-PEG24-CH2CH2COOH
Comparison: Boc-NH-PEG12-CH2CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. Compared to shorter PEG linkers like Boc-NH-PEG5-CH2CH2COOH, it offers better solubility and flexibility. Compared to longer PEG linkers like Boc-NH-PEG24-CH2CH2COOH, it provides a more compact structure, which can be advantageous in certain applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJVJXMTYZIZKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H63NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111799 | |
Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415981-79-1 | |
Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415981-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,14,17,20,23,26,29,32,35,38-Dodecaoxa-2-azahentetracontanedioic acid, 1-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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